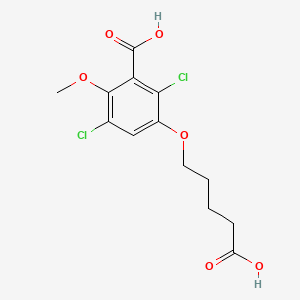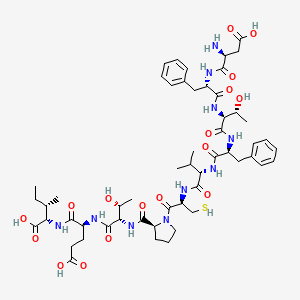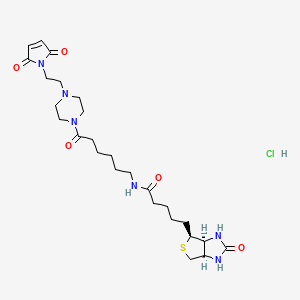
Biotin-PEAC5-maleimide (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEAC5-maleimide (hydrochloride) is a biochemical assay reagent used in various scientific research applications. It is known for its ability to label proteins and peptides, particularly those containing sulfhydryl groups. The compound is often used in biotinylation processes, where biotin is attached to proteins or other molecules to facilitate detection and purification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEAC5-maleimide (hydrochloride) involves the reaction of biotin with a maleimide derivative. The process typically includes the following steps:
Biotinylation: Biotin is reacted with a linker molecule, such as N-(6-aminohexanoyl)-N’-(2-maleimidoethyl)piperazine, to form the biotinylated intermediate.
Maleimide Coupling: The biotinylated intermediate is then reacted with a maleimide derivative under mild conditions to form Biotin-PEAC5-maleimide.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of Biotin-PEAC5-maleimide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and maleimide derivatives are reacted in controlled environments.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.
化学反応の分析
Types of Reactions
Biotin-PEAC5-maleimide (hydrochloride) primarily undergoes substitution reactions, particularly with sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include biotin, maleimide derivatives, and various solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at neutral pH (6.5-7.5) and at room temperature or slightly elevated temperatures.
Major Products
The major product of the reaction is a biotinylated protein or peptide, where the biotin-PEAC5-maleimide is covalently attached to the sulfhydryl group of the target molecule.
科学的研究の応用
Biotin-PEAC5-maleimide (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in biotinylation reactions to label and detect proteins and peptides.
Biology: Facilitates the study of protein-protein interactions, protein localization, and protein function.
Medicine: Used in diagnostic assays and therapeutic research to track and target specific proteins.
Industry: Employed in the production of biotinylated antibodies and other biotinylated reagents for various applications.
作用機序
Biotin-PEAC5-maleimide (hydrochloride) exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in proteins and peptides. The maleimide group reacts specifically with thiol groups, resulting in the covalent attachment of biotin to the target molecule. This biotinylation allows for subsequent detection and purification using avidin or streptavidin-based methods.
類似化合物との比較
Biotin-PEAC5-maleimide (hydrochloride) is unique in its ability to form stable thioether bonds with sulfhydryl groups. Similar compounds include:
Biotin-PEG-maleimide: Contains a polyethylene glycol (PEG) spacer for increased solubility.
Biotin-NHS ester: Reacts with primary amines instead of thiol groups.
Biotin-hydrazide: Reacts with aldehyde groups in oxidized carbohydrates.
Biotin-PEAC5-maleimide (hydrochloride) stands out due to its specific reactivity with thiol groups and its stability in aqueous solutions.
特性
分子式 |
C26H41ClN6O5S |
|---|---|
分子量 |
585.2 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C26H40N6O5S.ClH/c33-21(7-4-3-6-20-25-19(18-38-20)28-26(37)29-25)27-11-5-1-2-8-22(34)31-15-12-30(13-16-31)14-17-32-23(35)9-10-24(32)36;/h9-10,19-20,25H,1-8,11-18H2,(H,27,33)(H2,28,29,37);1H/t19-,20-,25-;/m0./s1 |
InChIキー |
NJHCMPNCTQGYDC-VZZZFAHMSA-N |
異性体SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4.Cl |
正規SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


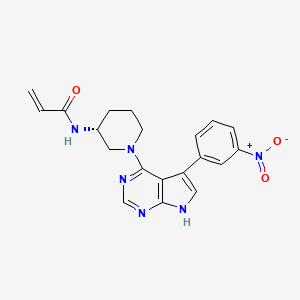

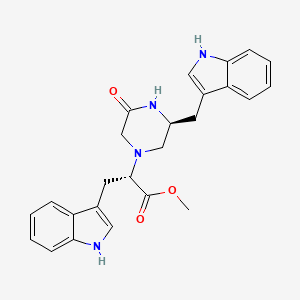

![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)

![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

